molecular formula C6H14N2 B1457940 2-(1-Methylazetidin-3-yl)ethan-1-amine CAS No. 1542210-23-0

2-(1-Methylazetidin-3-yl)ethan-1-amine

Cat. No. B1457940
M. Wt: 114.19 g/mol
InChI Key: YGSQGWLRGUDBKG-UHFFFAOYSA-N
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Description

“2-(1-Methylazetidin-3-yl)ethan-1-amine” is a chemical compound with the IUPAC name “2-(1-methylazetidin-3-yl)ethan-1-amine”. It has a molecular weight of 114.19 . It is available in two forms: as a dihydrochloride salt with a molecular weight of 187.11 , and as a liquid .


Molecular Structure Analysis

The InChI code for “2-(1-Methylazetidin-3-yl)ethan-1-amine” is 1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1-Methylazetidin-3-yl)ethan-1-amine” is a liquid at room temperature . The dihydrochloride salt form of the compound is a powder . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis of Novel Compounds

A significant area of research involving "2-(1-Methylazetidin-3-yl)ethan-1-amine" derivatives focuses on the synthesis of novel compounds. For instance, a study detailed a four-step synthesis process to create novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine. This process includes cyclization and stereoselective catalytic hydrogenation, leading to the formation of novel compounds with potential chemical and pharmaceutical applications (Svete et al., 2015).

Potential Inhibitors for Biological Processes

Research has also been conducted on derivatives for their role as potential inhibitors of biological processes. A notable example is the synthesis and evaluation of 5,5′-(ethane-1,2-diyl)bis derivatives as potential inhibitors of 15-lipoxygenase, a key enzyme involved in the inflammatory process. This study found that specific derivatives showed promising inhibitory activity, highlighting their potential in developing anti-inflammatory agents (Asghari et al., 2016).

Antimicrobial Activity

Another significant application area is the exploration of antimicrobial properties. For instance, benzofuran derivatives synthesized from "2-(1-Methylazetidin-3-yl)ethan-1-amine" and related compounds have been studied for their antimicrobial activities. Such studies aim to identify new therapeutic agents against various bacterial strains, showcasing the compound's potential in contributing to novel antimicrobial treatments (Kumar & Karvekar, 2010).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H226, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(1-methylazetidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSQGWLRGUDBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylazetidin-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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